A Comprehensive Technical Guide to the Physicochemical Properties of 3,5-Dichloro-2,4,6-trifluorobenzoic acid
A Comprehensive Technical Guide to the Physicochemical Properties of 3,5-Dichloro-2,4,6-trifluorobenzoic acid
Abstract
This technical guide provides a detailed examination of the essential physicochemical properties of 3,5-Dichloro-2,4,6-trifluorobenzoic acid (CAS No. 13656-36-5), a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. As a highly functionalized scaffold, understanding its fundamental characteristics such as acidity (pKa), lipophilicity (LogP), and solubility is paramount for its effective application in drug design and chemical synthesis. This document synthesizes available data with computationally predicted values and outlines rigorous, field-proven experimental protocols for their empirical determination. The methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Introduction: The Significance of Polysubstituted Benzoic Acids
Halogenated benzoic acids are a cornerstone in the development of novel molecular entities across various scientific disciplines. The strategic placement of halogen atoms on the aromatic ring profoundly influences the molecule's electronic and steric properties, thereby modulating its reactivity, lipophilicity, and interaction with biological targets. 3,5-Dichloro-2,4,6-trifluorobenzoic acid is a prime example of a complex polysubstituted aromatic acid. The presence of both chlorine and fluorine atoms, coupled with the carboxylic acid moiety, imparts a unique combination of properties that make it a valuable building block. Accurate characterization of its physicochemical profile is the critical first step in harnessing its potential. This guide serves as a comprehensive resource for that purpose.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is essential for its application. The following section details the key identifiers and physicochemical parameters of 3,5-Dichloro-2,4,6-trifluorobenzoic acid.
Compound Identity and Structure
| Identifier | Value | Source |
| IUPAC Name | 3,5-dichloro-2,4,6-trifluorobenzoic acid | [PubChem][1] |
| CAS Number | 13656-36-5 | [Santa Cruz Biotechnology][2] |
| Molecular Formula | C₇HCl₂F₃O₂ | [Oakwood Chemical][3] |
| Molecular Weight | 244.99 g/mol | [PubChem][1] |
| Canonical SMILES | C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(=O)O | [PubChem][1] |
| InChI Key | WOGODDMTAFMNSE-UHFFFAOYSA-N | [PubChem][1] |
Summary of Physicochemical Data
The following table summarizes the available and predicted physicochemical data for 3,5-Dichloro-2,4,6-trifluorobenzoic acid. It is critical to note that while some data is sourced from chemical suppliers, key parameters such as pKa, LogP, and aqueous solubility are computationally predicted due to a lack of publicly available experimental data. These predictions provide a robust starting point for experimental design.
| Parameter | Value | Method | Source |
| Melting Point | 142-143 °C | Experimental | [Matrix Scientific][4] |
| pKa | 1.85 ± 0.20 | Predicted (ACD/pKa GALAS) | [ACD/Labs][5] |
| LogP | 2.75 ± 0.30 | Predicted (ACD/LogP Classic) | [ACD/Labs][5] |
| Aqueous Solubility | 0.89 g/L (at pH 1.85) | Predicted (ACD/Solubility) | [ACD/Labs][6] |
| Boiling Point | 258.4 ± 40.0 °C | Predicted | [ChemicalBook][7] |
| Density | 1.81 ± 0.1 g/cm³ | Predicted | [ChemicalBook][7] |
In-Depth Analysis of Key Physicochemical Parameters
Acidity (pKa)
The pKa, or acid dissociation constant, is a critical parameter that governs the ionization state of a molecule at a given pH. For a carboxylic acid, it dictates the equilibrium between the neutral (protonated) and anionic (deprotonated) forms. This equilibrium profoundly impacts solubility, membrane permeability, and receptor binding.
The predicted pKa of 1.85 for 3,5-dichloro-2,4,6-trifluorobenzoic acid indicates it is a relatively strong acid. This is a direct consequence of the strong electron-withdrawing inductive effects of the five halogen substituents on the aromatic ring. These groups stabilize the resulting carboxylate anion, thereby facilitating the dissociation of the proton. For drug development professionals, this low pKa implies that at physiological pH (~7.4), the compound will exist almost exclusively in its anionic, deprotonated form.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and water. It is a key indicator of lipophilicity ("fat-loving") versus hydrophilicity ("water-loving").
The predicted LogP of 2.75 suggests that 3,5-dichloro-2,4,6-trifluorobenzoic acid is moderately lipophilic. The presence of the halogen atoms increases lipophilicity, while the carboxylic acid group contributes to its hydrophilic character. This balanced lipophilicity is often a desirable trait in drug candidates, as it can facilitate passage through biological membranes without leading to excessive accumulation in fatty tissues. It is important to consider that the ionization state will significantly affect its partitioning behavior; the LogD (distribution coefficient) at a specific pH would be a more physiologically relevant parameter.
Solubility
Solubility, the ability of a substance to dissolve in a solvent, is a crucial property for formulation and bioavailability. The predicted aqueous solubility of 0.89 g/L at its pKa highlights the influence of the ionization state. In its protonated form, the molecule is less soluble in water. As the pH increases well above the pKa, the compound will deprotonate to the more polar carboxylate anion, leading to a significant increase in aqueous solubility. Conversely, it is expected to exhibit good solubility in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate, which is advantageous for synthetic manipulations and purification processes.
Stability
3,5-Dichloro-2,4,6-trifluorobenzoic acid is a chemically stable compound under standard laboratory conditions.[8] The aromatic ring is robust, and the carbon-halogen and carboxylic acid functional groups are not prone to decomposition at ambient temperature. However, as with many carboxylic acids, it may be reactive with strong bases and oxidizing agents. For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[8]
Experimental Determination Protocols
To validate the predicted values and provide a comprehensive, empirically grounded dataset, the following detailed experimental protocols are recommended. These protocols are designed to be self-validating and are based on established, authoritative methodologies.
Determination of pKa via Potentiometric Titration
This method is a gold standard for pKa determination, relying on the measurement of pH as a function of added titrant.
Caption: Workflow for pKa determination by potentiometric titration.
-
Preparation of Solutions:
-
Accurately prepare a standard solution of approximately 0.1 M NaOH and standardize it against a primary standard (e.g., potassium hydrogen phthalate).
-
Prepare a 50:50 (v/v) methanol-water co-solvent system. The use of a co-solvent is necessary due to the limited aqueous solubility of the protonated acid.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of 3,5-dichloro-2,4,6-trifluorobenzoic acid.
-
Dissolve the sample in 50 mL of the methanol-water co-solvent in a beaker.
-
-
Titration:
-
Calibrate a pH meter using standard aqueous buffers (pH 4.0, 7.0, and 10.0).
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of a burette containing the standardized NaOH solution.
-
Begin stirring and record the initial pH.
-
Add the NaOH titrant in small increments (e.g., 0.1 mL), allowing the pH to stabilize before recording the value. Continue this process well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
Determine the equivalence point by identifying the point of maximum slope on the titration curve (or by calculating the first derivative).
-
The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.
-
Determination of LogP via Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.
Caption: Workflow for LogP determination by the shake-flask method.
-
Solvent Preparation:
-
Mix equal volumes of n-octanol and water (buffered to a pH at least 2 units below the pKa, e.g., pH 0, to ensure the acid is in its neutral form) in a separatory funnel. Shake well and allow the layers to separate overnight. This creates pre-saturated solvents.
-
-
Sample Preparation:
-
Prepare a stock solution of 3,5-dichloro-2,4,6-trifluorobenzoic acid in the pre-saturated n-octanol at a concentration that can be accurately measured by the chosen analytical method (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (e.g., 5 mL of each).
-
Seal the tube and shake it vigorously for at least 1 hour at a constant temperature (e.g., 25 °C) to allow for equilibrium to be reached.
-
Centrifuge the mixture at a moderate speed for 20-30 minutes to ensure complete separation of the two phases.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared for quantification.
-
-
Calculation:
-
The partition coefficient, P, is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
-
Determination of Aqueous Solubility via the Flask Method
This method, compliant with OECD Guideline 105, is suitable for determining the saturation solubility of a compound in water.[9][10][11][12]
Caption: Workflow for aqueous solubility determination by the flask method.
-
Preparation:
-
Prepare aqueous buffers at the desired pH values (e.g., pH 2, pH 7.4).
-
-
Equilibration:
-
Add an excess amount of solid 3,5-dichloro-2,4,6-trifluorobenzoic acid to a flask containing a known volume of the selected aqueous buffer. The excess solid ensures that a saturated solution is formed.
-
Seal the flask and agitate it (e.g., using a shaker bath) at a constant, controlled temperature (e.g., 25 °C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) that does not adsorb the compound. Alternatively, centrifuge the sample at high speed and sample the clear supernatant. This step is critical to remove all undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.
-
-
Result:
-
The measured concentration represents the aqueous solubility of the compound at that specific pH and temperature.
-
Spectral Data Profile
While experimental spectra for this specific compound are not widely available in public databases, a theoretical profile can be established based on its structure. This predicted data serves as a valuable reference for sample identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A single peak is expected for the carboxylic acid proton. Its chemical shift will be highly dependent on the solvent and concentration but is typically found far downfield (>10 ppm).
-
¹³C NMR: Seven distinct carbon signals are anticipated. The carboxyl carbon will appear around 165-175 ppm. The aromatic carbons will exhibit complex splitting patterns due to C-F and C-C-F couplings. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.
-
¹⁹F NMR: Two signals are expected. One for the fluorine at the 4-position and another for the two equivalent fluorines at the 2- and 6-positions. The relative integration would be 1:2.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
A broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.
-
A strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1700-1725 cm⁻¹.
-
Multiple sharp, strong C-F stretching bands in the region of 1100-1400 cm⁻¹.
-
C-Cl stretching bands, typically found in the 600-800 cm⁻¹ region.
-
Aromatic C=C stretching bands around 1450-1600 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 244. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 with a ratio of approximately 9:6:1) would be a definitive feature. Common fragmentation pathways would include the loss of OH (M-17), COOH (M-45), and halogen atoms.
Conclusion
3,5-Dichloro-2,4,6-trifluorobenzoic acid is a highly functionalized molecule with physicochemical properties dominated by its strong acidic nature and moderate lipophilicity, driven by extensive halogenation. The data and protocols presented in this guide offer a robust framework for scientists to understand, predict, and empirically verify its behavior. This foundational knowledge is indispensable for the rational design of experiments, the development of new synthetic methodologies, and the advancement of drug discovery programs that utilize this versatile chemical entity.
References
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]
-
EUROLAB, OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. [Link]
-
FILAB, Solubility testing in accordance with the OECD 105. [Link]
-
Scymaris, Water Solubility OECD 105. [Link]
-
PubChem, 3,5-Dichloro-2,4,6-trifluorobenzoic acid - Compound Summary. [Link]
-
Oakwood Chemical, 3,5-Dichloro-2,4,6-trifluorobenzoic acid Product Page. [Link]
-
ACD/Labs, Percepta Platform for Physicochemical Property Prediction. [Link]
-
ACD/Labs, PhysChem Suite for Property Prediction. [Link]
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